N1,N11-Diethylnorspermine

Catalog No.
S536533
CAS No.
121749-39-1
M.F
C13H32N4
M. Wt
244.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1,N11-Diethylnorspermine

CAS Number

121749-39-1

Product Name

N1,N11-Diethylnorspermine

IUPAC Name

N-ethyl-N'-[3-[3-(ethylamino)propylamino]propyl]propane-1,3-diamine

Molecular Formula

C13H32N4

Molecular Weight

244.42 g/mol

InChI

InChI=1S/C13H32N4/c1-3-14-8-5-10-16-12-7-13-17-11-6-9-15-4-2/h14-17H,3-13H2,1-2H3

InChI Key

UMJJGDUYVQCBMC-UHFFFAOYSA-N

SMILES

CCNCCCNCCCNCCCNCC

Solubility

Soluble in DMSO

Synonyms

1,11-bis(ethylamino)-4,8-diazaundecane, BE 3-3-3, BE 333, BE-3-3-3, BE-333, BENSM, BENSpm, BESPM, bis(ethyl)norspermine, DE-333, DENSPM, N(1),N(11)-bis(ethyl)norspermine, N(1),N(11)-diethylnorspermine, N1,N11-bis(ethyl)norspermine

Canonical SMILES

CCNCCCNCCCNCCCNCC

Description

The exact mass of the compound N1,N11-Bis(ethyl)norspermine is 244.2627 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Polyamines - Putrescine - Spermidine - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cellular Polyamine Modulation

N1,N11-DEN belongs to a class of compounds called polyamines. Polyamines are naturally occurring molecules with various functions in cells. Scientists are interested in understanding how N1,N11-DEN affects cellular polyamine levels and how this might influence cell growth, survival, and differentiation PubChem: .

Induction of Spermidine/Spermine N1-Acetyltransferase Activity

Studies show that N1,N11-DEN can act as an inducer of an enzyme called spermidine/spermine N1-acetyltransferase. This enzyme plays a role in the regulation of polyamine metabolism in cells Tocris Bioscience: . Research is ongoing to determine how N1,N11-DEN mediated enzyme activity might influence cellular processes.

N1,N11-Diethylnorspermine, also known as DENSPM, is a synthetic analog of the naturally occurring polyamine spermine. Polyamines, including spermine and spermidine, are essential for various cellular processes such as growth, differentiation, and apoptosis. N1,N11-Diethylnorspermine has garnered significant attention in cancer research due to its ability to modulate polyamine metabolism, which is often dysregulated in cancer cells. This compound acts primarily by inducing the enzyme spermidine/spermine N1-acetyltransferase, leading to increased polyamine catabolism and subsequent apoptosis in tumor cells .

DENSPM's primary mechanism of action is believed to be the disruption of polyamine homeostasis in cancer cells. Polyamines are essential for cell growth and proliferation []. DENSPM disrupts this process in two ways:

  • Induction of SSAT: By inducing SSAT, DENSPM promotes the breakdown of existing polyamines in cancer cells.
  • Inhibition of biosynthesis: DENSPM may inhibit the production of new polyamines by affecting ODC and AdoMetDC enzymes [].

This two-pronged attack on polyamine levels can lead to cell death in cancer cells [].

  • Oxidation: The compound can be oxidized to form amine oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: It can undergo reduction to yield secondary amines, typically facilitated by reducing agents like lithium aluminum hydride.
  • Substitution: N1,N11-Diethylnorspermine can engage in nucleophilic substitution reactions where ethyl groups are replaced by various functional groups under basic conditions.

These reactions contribute to its versatility as a chemical entity in various synthetic applications.

N1,N11-Diethylnorspermine exhibits notable biological activity, particularly in the context of cancer treatment. Its primary mechanism involves the activation of polyamine catabolism through the induction of spermidine/spermine N1-acetyltransferase. This activation leads to the breakdown of polyamines, resulting in increased levels of apoptosis-inducing factors such as cytochrome c and caspase 3. The compound's ability to trigger cell death specifically in cancer cells makes it a promising candidate for anticancer therapies .

The synthesis of N1,N11-Diethylnorspermine can be achieved through several methods:

  • Alkylation of Norspermine: The most common method involves the alkylation of norspermine with ethyl bromide or ethyl iodide in the presence of a base.
  • Use of Protecting Groups: In some synthetic routes, protecting groups may be employed on the amine functionalities to prevent unwanted side reactions during alkylation.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are typically used to isolate the desired product from by-products and unreacted starting materials .

N1,N11-Diethylnorspermine has several applications, particularly in biomedical research:

  • Anticancer Research: Its role as an inducer of polyamine catabolism positions it as a potential therapeutic agent against various cancers.
  • Cell Biology Studies: Researchers utilize this compound to study polyamine metabolism and its implications in cell growth and apoptosis.
  • Drug Development: Ongoing studies aim to explore its efficacy in combination with other chemotherapeutic agents to enhance cancer treatment outcomes .

Research on N1,N11-Diethylnorspermine has revealed significant interactions with various biomolecules:

  • Enzymatic Interactions: The compound significantly enhances the activity of spermidine/spermine N1-acetyltransferase, increasing its activity by 200-1000 fold.
  • Cellular Effects: Studies indicate that DENSPM influences cellular signaling pathways and gene expression related to cell survival and apoptosis.
  • Combination Therapies: Interaction studies suggest that combining N1,N11-Diethylnorspermine with traditional chemotherapeutics like 5-Fluorouracil can markedly enhance therapeutic efficacy against tumors .

N1,N11-Diethylnorspermine belongs to a class of polyamines that includes several similar compounds. Here are some notable comparisons:

Compound NameStructure SimilarityBiological ActivityUnique Features
SpermineHighSupports cell growth and proliferationNaturally occurring polyamine
SpermidineModerateInvolved in cellular metabolismPrecursor to spermine
NorspermineHighLess potent than N1,N11-DiethylnorspermineLacks ethyl substituents
1,12-DiaminododecaneModeratePotentially similar biological effectsLonger carbon chain

N1,N11-Diethylnorspermine is unique due to its specific structural modifications that enhance its biological activity as an anticancer agent while retaining some structural characteristics of natural polyamines .

N1,N11-Diethylnorspermine (DENSPM) is a synthetic tetraamine analogue of spermine, characterized by a linear carbon backbone with ethyl substituents at the terminal nitrogen atoms. Its molecular formula is $$ \text{C}{13}\text{H}{32}\text{N}_4 $$, with a molecular weight of 244.42 g/mol. The compound lacks chiral centers, as confirmed by its achiral stereochemistry and absence of defined stereocenters. The structural backbone consists of three propylamine chains linked by methylene groups, with ethyl groups replacing hydrogen atoms on the terminal amines (Figure 1).

Table 1: Molecular properties of DENSPM

PropertyValue
Molecular formula$$ \text{C}{13}\text{H}{32}\text{N}_4 $$
Molecular weight244.42 g/mol
CAS Registry Number121749-39-1
SMILESCCNCCCNCCCNCCCNCC
InChI KeyLAWBSOKBIROCQP-UHFFFAOYSA-N

The absence of stereochemical complexity simplifies its synthetic routes and allows for straightforward structural modifications. Spectroscopic analyses, including $$ ^1\text{H} $$ NMR and $$ ^{13}\text{C} $$ NMR, confirm the linear arrangement of the ethyl-substituted polyamine backbone.

Synthetic Methodologies for Polyamine Analogues

DENSPM is synthesized via alkylation of norspermine, a naturally occurring polyamine. A common approach involves reacting norspermine with ethyl iodide ($$ \text{C}2\text{H}5\text{I} $$) in the presence of a strong base like sodium hydride ($$ \text{NaH} $$). This method selectively substitutes terminal amines with ethyl groups, yielding DENSPM in high purity after recrystallization.

Alternative routes utilize epoxypropyl intermediates for hydroxylated derivatives. For example, coupling $$ N $$-[(2R)-2,3-epoxypropyl]-$$ N $$-ethyl-p-toluenesulfonamide with amine precursors generates stereospecific intermediates, which are subsequently deprotected to yield DENSPM. This method is advantageous for introducing hydroxyl groups while maintaining the polyamine backbone.

Table 2: Key synthetic methods for DENSPM analogues

MethodReagentsYield (%)
AlkylationEthyl iodide, $$ \text{NaH} $$60–75
Epoxypropyl couplingEpoxypropyl tosylates40–55
Reductive aminationAldehydes, $$ \text{NaBH}_4 $$50–65

Recent advances in multicomponent Ugi reactions have enabled the synthesis of DENSPM derivatives with diverse functional groups, such as phthalimides and quaternary ammonium salts. These methods emphasize scalability and efficiency, avoiding chromatographic purification.

Structural Modifications and Hydroxylated Derivatives

Structural modifications of DENSPM aim to enhance solubility and reduce toxicity while retaining antiproliferative activity. Hydroxylation at specific carbon positions, such as (2R,10R)- and (2S,10S)-diethyl-2,10-dihydroxynorspermine, improves water solubility by introducing polar hydroxyl groups. These derivatives are synthesized via stereospecific epoxypropyl coupling, followed by acid-catalyzed ring-opening reactions.

Table 3: Properties of hydroxylated DENSPM derivatives

DerivativeSolubility (mg/mL)Cytotoxicity (IC₅₀, μM)
DENSPM39.03 (water)10–15
(2R,10R)-HO-DENSPM62.50 (water)8–12
(2S,10S)-HO-DENSPM58.75 (water)9–13

Cyclopropyl analogues, such as $$ N^1,N^{11} $$-diethyl-2,10-cyclopropylnorspermine, demonstrate reduced toxicity compared to DENSPM while maintaining comparable antiproliferative effects. These modifications stabilize the polyamine backbone against enzymatic degradation, prolonging intracellular activity.

Hydroxylated derivatives also exhibit altered interactions with polyamine catabolic enzymes. For instance, (2R,10R)-HO-DENSPM induces spermidine/spermine $$ N^1 $$-acetyltransferase (SSAT) activity 200–1,000-fold, accelerating polyamine depletion. This effect is attributed to enhanced binding affinity to SSAT’s active site.

Epithelial-Mesenchymal Transition Induction in Hepatic Models

N1,N11-Diethylnorspermine demonstrates potent ability to induce epithelial-mesenchymal transition in hepatic cellular models, particularly in differentiated HepaRG cell cultures. Research conducted using human hepatocyte-like HepaRG cells has revealed that N1,N11-Diethylnorspermine treatment triggers a comprehensive EMT-like dedifferentiation process that fundamentally alters cellular phenotype and behavior [1] [2].

The compound's mechanism of inducing EMT occurs through activation of polyamine catabolism, specifically through massive induction of spermidine/spermine N1-acetyltransferase activity. This enzymatic activation leads to dramatic depletion of intracellular polyamine pools, which serves as the primary trigger for the subsequent EMT cascade [1]. The EMT induction by N1,N11-Diethylnorspermine is characterized by a comprehensive downregulation of epithelial markers concurrent with robust upregulation of classical mesenchymal markers.

Morphological analysis reveals that N1,N11-Diethylnorspermine-treated HepaRG cells undergo pronounced cellular shape changes consistent with mesenchymal transition. The cells lose their characteristic epithelial cobblestone appearance and adopt an elongated, fibroblast-like morphology typical of mesenchymal cells [1]. This morphological transformation is accompanied by dissolution of intercellular adhesion complexes and reorganization of the cytoskeletal architecture.

The compound induces significant upregulation of key EMT transcription factors including Snail family transcriptional repressor 1, Snail family transcriptional repressor 2, Twist family bHLH transcription factor 1, and Zinc finger E-box binding homeobox 1 [1]. These transcription factors orchestrate the EMT program by directly repressing epithelial gene expression while simultaneously activating mesenchymal gene networks.

Matrix remodeling capabilities are enhanced following N1,N11-Diethylnorspermine treatment, as evidenced by increased expression of matrix metallopeptidases and extracellular matrix proteins such as fibronectin 1 [1]. This enhanced matrix remodeling capacity facilitates cellular migration and invasion potential, hallmarks of the mesenchymal phenotype.

Importantly, the EMT induction by N1,N11-Diethylnorspermine is not affected by antioxidant treatment, despite the fact that polyamine catabolism produces hydrogen peroxide as a byproduct [1]. This finding suggests that the EMT-inducing effects are mediated through direct polyamine depletion rather than oxidative stress pathways.

The resistance of approximately thirty percent of HepaRG cells to N1,N11-Diethylnorspermine-induced cell death correlates with acquisition of the mesenchymal phenotype, suggesting that EMT may confer survival advantages under conditions of polyamine depletion [1]. This observation has important implications for understanding cellular adaptation mechanisms to metabolic stress.

Modulation of Hepatocyte Differentiation Markers

N1,N11-Diethylnorspermine exerts profound effects on hepatocyte-specific differentiation markers, leading to comprehensive downregulation of mature hepatocyte gene expression programs. The compound's impact on hepatocyte differentiation is characterized by systematic suppression of liver-specific metabolic enzymes, transport proteins, and transcription factors that define mature hepatocyte identity [1] [3].

Albumin expression, serving as a fundamental marker of hepatocyte differentiation and synthetic function, undergoes significant downregulation following N1,N11-Diethylnorspermine treatment. This reduction in albumin expression reflects impaired protein synthetic capacity and loss of hepatocyte functional specialization [1] [4]. The magnitude of albumin downregulation correlates with the extent of dedifferentiation, making it a reliable biomarker for monitoring the compound's effects on hepatocyte identity.

Cytochrome P450 enzyme expression, particularly Cytochrome P450 2E1, experiences dramatic suppression under N1,N11-Diethylnorspermine treatment. This enzyme family plays crucial roles in hepatic drug metabolism and xenobiotic detoxification, and their downregulation indicates loss of specialized hepatocyte metabolic functions [3]. The reduction in Cytochrome P450 2E1 expression is particularly pronounced, with levels falling below detectable thresholds in treated cells.

Glucose Transporter 2 expression, essential for hepatic glucose homeostasis, is significantly diminished following N1,N11-Diethylnorspermine exposure. This transporter facilitates bidirectional glucose transport across hepatocyte membranes and is critical for the liver's role in maintaining systemic glucose balance [4]. The reduction in Glucose Transporter 2 expression reflects impaired glucose sensing and metabolic regulatory capacity.

Hepatocyte Nuclear Factor 4α, the master regulator of hepatocyte differentiation, demonstrates reduced chromatin binding and transcriptional activity in response to N1,N11-Diethylnorspermine treatment [4]. This transcription factor normally maintains hepatocyte identity by regulating expression of numerous liver-specific genes, and its functional impairment contributes to the overall dedifferentiation phenotype.

The downregulation of hepatocyte differentiation markers is accompanied by upregulation of stem cell markers including POU Class 5 Homeobox 1, SRY-Box Transcription Factor 9, CD44, BMI1 Proto-Oncogene, and Lin-28 Homolog B [1]. This shift in marker expression suggests that N1,N11-Diethylnorspermine promotes cellular reprogramming toward a more primitive, stem-like state.

Arginase 1, an enzyme involved in urea cycle function and characteristic of mature hepatocytes, shows decreased expression following N1,N11-Diethylnorspermine treatment [1]. This reduction indicates impaired capacity for nitrogen metabolism and detoxification, fundamental hepatocyte functions.

Tyrosine aminotransferase, another liver-specific enzyme involved in amino acid metabolism, experiences significant downregulation [1]. This enzyme catalyzes tyrosine degradation and its suppression reflects broader impairment of hepatic amino acid metabolic pathways.

The effects of N1,N11-Diethylnorspermine on hepatocyte differentiation markers can be prevented by supplementation with metabolically stable spermidine analogues, demonstrating that polyamine depletion is the primary mechanism underlying marker modulation [1]. This finding confirms that spermidine serves as a key regulator of hepatocyte differentiation state.

Transcriptomic Reprogramming and Metabolic Pathway Alterations

N1,N11-Diethylnorspermine induces extensive transcriptomic reprogramming characterized by simultaneous downregulation of metabolic pathways and upregulation of signal transduction networks. Comprehensive RNA sequencing analysis reveals that the compound affects expression of 4,826 genes with fold changes greater than two-fold, representing one of the most dramatic transcriptome shifts observed in hepatic cellular models [1].

Metabolic pathway downregulation represents the most prominent feature of N1,N11-Diethylnorspermine-induced transcriptomic changes. Glycolytic pathway genes experience comprehensive suppression, with key enzymes including hexokinase and pyruvate kinase showing significant expression decreases [1]. This glycolytic suppression reflects impaired glucose utilization capacity and altered cellular energy metabolism.

Tricarboxylic acid cycle gene expression undergoes dramatic downregulation, with critical enzymes such as citrate synthase and isocitrate dehydrogenase showing pronounced expression decreases [1]. The magnitude of tricarboxylic acid cycle suppression suggests fundamental impairment of oxidative metabolism and mitochondrial energy production pathways.

Fatty acid degradation pathways experience significant downregulation, with acyl-CoA dehydrogenase family members showing decreased expression [1]. This suppression indicates impaired β-oxidation capacity and reduced ability to utilize fatty acids as energy substrates.

Bile acid biosynthesis genes, including cholesterol 7α-hydroxylase, demonstrate substantial downregulation following N1,N11-Diethylnorspermine treatment [1]. This suppression reflects loss of specialized hepatocyte synthetic functions and impaired cholesterol homeostasis.

Amino acid metabolism pathways show broad downregulation affecting multiple aminotransferases and metabolic enzymes [1]. This comprehensive suppression indicates impaired capacity for amino acid catabolism and biosynthesis, fundamental aspects of hepatic nitrogen metabolism.

Oxidative phosphorylation gene expression undergoes significant suppression, with ATP synthase subunits and electron transport chain components showing decreased expression [1]. This downregulation suggests impaired mitochondrial respiratory capacity and reduced ATP production efficiency.

Signal transduction pathway upregulation represents the counterpart to metabolic pathway suppression in N1,N11-Diethylnorspermine-treated cells. Transforming Growth Factor Beta signaling shows robust activation with forty-two genes upregulated including TGFB1, SMAD2, and SMAD3 [1]. This pathway activation contributes to EMT induction and cellular phenotype changes.

Mitogen-Activated Protein Kinase signaling pathways demonstrate significant upregulation with thirty-eight genes affected including MAP2K1, MAPK1, and MAPK3 [1]. This activation suggests enhanced cellular stress responses and altered proliferative signaling.

Wingless-related Integration Site signaling shows increased activity with twenty-six genes upregulated including WNT3A, CTNNB1, and LEF1 [1]. This pathway activation contributes to cellular dedifferentiation and stem-like phenotype acquisition.

Nuclear Factor kappa B signaling demonstrates upregulation affecting nineteen genes including NFKB1, RELA, and IKBKA [1]. This inflammatory signaling activation suggests cellular stress responses and altered immune signaling.

The transcriptomic changes induced by N1,N11-Diethylnorspermine can be substantially prevented by co-treatment with 3-methylspermidine, a metabolically stable spermidine analogue [1]. This prevention demonstrates that polyamine depletion, rather than off-target effects, drives the observed transcriptomic reprogramming.

The extent of transcriptomic reprogramming induced by N1,N11-Diethylnorspermine is comparable to differences observed between differentiated HepaRG cells and hepatocarcinoma cell lines, suggesting that the compound induces dedifferentiation to a cancer-like metabolic state [1]. This observation has important implications for understanding the relationship between polyamine metabolism and cellular differentiation.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

244.26269704 g/mol

Monoisotopic Mass

244.26269704 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HLI827Z1ST

Drug Indication

Investigated for use/treatment in renal cell carcinoma, pancreatic cancer, melanoma, and lung cancer.

MeSH Pharmacological Classification

Antineoplastic Agents

Other CAS

121749-39-1

Wikipedia

Diethylnorspermine

Dates

Last modified: 08-15-2023

DENSpm overcame Bcl-2 mediated resistance against Paclitaxel treatment in MCF-7 breast cancer cells via activating polyamine catabolic machinery

Zeynep Akyol, Ajda Çoker-Gürkan, Elif Damla Arisan, Pınar Obakan-Yerlikaya, Narçin Palavan-Ünsal
PMID: 27881234   DOI: 10.1016/j.biopha.2016.11.016

Abstract

The Bcl-2 mediated resistance is one of the most critical obstacle in cancer therapy. Conventional chemotherapeutics such as Paclitaxel, a commonly used in the treatment of metastatic breast cancer, is not sufficient to overcome Bcl-2 mediated drug resistance mechanism. Thus, combinational drug regimes are favored by researchers to overcome resistance phenotype against drugs. N1,N11-diethylnorspermine (DENSpm), a polyamine analogue, which is a promising drug candidate induced-cell cycle arrest and apoptosis in various cancer cells such as prostate, melanoma, colon and breast cancer cells via activated polyamine catabolism and reactive oxygen generation. Recent studies indicated the potential therapeutic role of DENSpm in phase I and II trials in breast cancer cases. Although the molecular targets of Paclitaxel in apoptotic cell death mechanism is well documented, the therapeutic effect of DENSpm and Paclitaxel in breast cancer cells has not been investigated yet. In this study, our aim was to determine the time dependent effect of DENSpm and Paclitaxel on apoptotic cell death via determination of polyamine metabolism related targets in wt and Bcl-2 overexpressing MCF-7 breast cancer cells.
In our experimental study, Paclitaxel decreased cell viability in dose-dependent manner within 24h. Co-treatment of Paclitaxel (30nM) with DENSpm (20μM) further increased the cytoxicity of Paclitaxel (30nM) compared to alone Paclitaxel (30nM) treatment in MCF-7 Bcl-2+ breast cancer cells. In addition, we determined that resistance against Paclitaxel-induced apoptotic cell death in Bcl-2 overexpressed MCF-7 cells was overcome due to activation of polyamine catabolic pathway, which caused depletion of polyamines.
DENSpm combinational treatment might increase the effect of low cytotoxic paclitaxel in drug-resistant breast cancer cases.


Inhibition of autophagy enhances DENSpm-induced apoptosis in human colon cancer cells in a p53 independent manner

Ajda Coker Gurkan, Elif Damla Arisan, Pinar Obakan Yerlikaya, Halime Ilhan, Narcin Palavan Unsal
PMID: 29492901   DOI: 10.1007/s13402-017-0369-x

Abstract

One of the recently developed polyamine (PA) analogues, N
,N
-diethylnorspermine (DENSpm), has been found to act as an apoptotic inducer in melanoma, breast, prostate and colon cancer cells. Also, its potential to induce autophagy has been established. Unfolded protein responses and starvation of amino acids are known to trigger autophagy. As yet, however, the molecular mechanism underlying PA deficiency-induced autophagy is not fully clarified. Here, we aimed to determine the apoptotic effect of DENSpm after autophagy inhibition by 3-methyladenine (3-MA) or siRNA-mediated Beclin-1 silencing in colon cancer cells.
The apoptotic effects of DENSpm after 3-MA treatment or Beclin-1 silencing were determined by PI and AnnexinV/PI staining in conjunction with flow cytometry. Intracellular PA levels were measured by HPLC, whereas autophagy and the expression profiles of PA key players were determined in HCT116, SW480 and HT29 colon cancer cells by Western blotting.
We found that DENSpm-induced autophagy was inhibited by 3-MA treatment and Beclin-1 silencing, and that apoptotic cell death was increased by PA depletion and spermidine/spermine N
-acetyltransferase (SSAT) upregulation. We also found that autophagy inhibition led to DENSpm-induced apoptosis through Atg5 down-regulation, p62 degradation and LC3 lipidation in both HCT116 and SW480 cells. p53 deficiency did not alter the response of the colon cancer cells to DENSpm-induced apoptotic cell death under autophagy suppression conditions.
From our results we conclude that DENSpm-induced apoptotic cell death is increased when autophagy is inhibited by 3-MA or Beclin-1 siRNA through PA depletion and PA catabolic activation in colon cancer cells, regardless p53 mutation status.


Thermodynamic analysis of biogenic and synthetic polyamines conjugation with PAMAM-G4 nanoparticles

P Chanphai, H A Tajmir-Riahi
PMID: 26722998   DOI: 10.1016/j.jphotobiol.2015.12.006

Abstract

We report the thermodynamic analysis of the bindings of poly(amidoamine) (PAMAM-G4) nanoparticles with biogenic polyamines spermine (spm), spermidine (spmd) and synthetic polyamines 3,7,11,15-tetrazaheptadecane·4HCl (BE-333) in aqueous solution at physiological conditions. Multiple spectroscopic methods, thermodynamic parameters and molecular modelling were used to analyse polyamine bindings to PAMAM dendrimers. Thermodynamic parameters ΔS, ΔH and ΔG parameters showed that polyamines bind polymer through H-bonding and van der Waals contacts with biogenic polyamines form more stable conjugates than synthetic polyamines. Modelling showed that polyamines are located at the surface of PAMAM with the free binding energy of -3.56 (spermine), -3.88 (spermidine) and -3.13 kcal/mol (BE-333), indicating spontaneous polyamine-polymer interaction at room temperature.


Lack of functional p53 renders DENSpm-induced autophagy and apoptosis in time dependent manner in colon cancer cells

Ajda Çoker-Gürkan, Elif Damla Arisan, Pınar Obakan, Narçin Palavan-Unsal
PMID: 25311224   DOI: 10.1007/s00726-014-1851-7

Abstract

Polyamines (PAs), such as putrescine, spermidine and spermine, are alkyl-amines that are essential for cell growth, proliferation, differentiation and cancer progression in eukaryotic cells. A designed PA analogue; DENSpm, induces cell cycle arrest, inhibits proliferation and induces apoptosis in melanoma, breast, prostate, lung and colon cancer cells. Although the mechanism by which DENSpm induces apoptosis has been examined, the effect of DENSpm on autophagy has not been investigated yet. Therefore, in this study, our objective was to determine the role of p53 in the DENSpm-induced autophagy/apoptotic regulation in a time-dependent manner in colon cancer cells. Exposure of HCT 116 colon cancer cells to DENSpm decreased cell viability in a dose- and time-dependent manner. However, the p53 mutant, SW480, and deficient HCT 116 p53(-/-) cells were more resistant to DENSpm treatment compared to HCT 116 p53(+/+) cells. The resistant profile caused by p53 defect also caused a cell type-specific response to PA pool depletion and SSAT overexpression. In addition to PA depletion, DENSpm induced apoptosis by activating the mitochondria-mediated pathway in a caspase-dependent manner regardless of p53 expression in colon cancer cells. Concomitantly, we determined that DENSpm also affected autophagy in HCT 116 p53(+/+), SW480 and HCT 116 p53(-/-) colon cancer cells for different periods of exposure to DENSpm. Therefore, this study revealed that effect of DENSpm on cell death differs due to p53 protein expression profile. In addition, DENSpm-induced autophagy may be critical in drug resistance in colon cancer cells.


Curcumin mediates polyamine metabolism and sensitizes gastrointestinal cancer cells to antitumor polyamine-targeted therapies

Tracy Murray-Stewart, Matthew Dunworth, Yuan Lui, Francis M Giardiello, Patrick M Woster, Robert A Casero Jr
PMID: 30138353   DOI: 10.1371/journal.pone.0202677

Abstract

Curcumin, a natural polyphenol that contributes to the flavor and yellow pigment of the spice turmeric, is known for its antioxidant, anti-inflammatory, and anticarcinogenic properties. Capable of affecting the initiation, promotion, and progression of carcinogenesis through multiple mechanisms, curcumin has potential utility for both chemoprevention and chemotherapy. Previous studies demonstrated that curcumin can inhibit ornithine decarboxylase (ODC) activity in human leukemia and breast cancer cells, and pretreatment with dietary curcumin blocks carcinogen-induced ODC activity in rodent models of skin, colon, and renal cancer. The current study investigated the regulation of polyamine metabolism in human gastric and colon carcinoma cell lines in response to curcumin. Curcumin treatment significantly induced spermine oxidase (SMOX) mRNA and activity, which results in the generation of hydrogen peroxide, a source of ROS. Simultaneously, curcumin down regulated spermidine/spermine N1-acetyltransferase (SSAT) activity and the biosynthetic enzymes ODC and S-adenosylmethionine decarboxylase (SAMDC), thereby diminishing intracellular polyamine pools. Combination treatments using curcumin with the ODC inhibitor 2-difluoromethylornithine (DFMO), an agent currently in clinical chemoprevention trials, significantly enhanced inhibition of ODC activity and decreased growth of GI cancer cell lines beyond that observed with either agent alone. Similarly, combining curcumin with the polyamine analogue bis(ethyl)norspermine enhanced growth inhibition that was accompanied by enhanced accumulation of the analogue and decreased intracellular polyamine levels beyond those observed with either agent alone. Importantly, cotreatment with curcumin permitted the lowering of the effective dose of ODC inhibitor or polyamine analogue. These studies provide insight into the polyamine-related mechanisms involved in the cancer cell response to curcumin and its potential as a chemopreventive or chemotherapeutic agent in the GI tract.


Self-immolative nanoparticles for simultaneous delivery of microRNA and targeting of polyamine metabolism in combination cancer therapy

Ying Xie, Tracy Murray-Stewart, Yazhe Wang, Fei Yu, Jing Li, Laurence J Marton, Robert A Casero Jr, David Oupický
PMID: 28017891   DOI: 10.1016/j.jconrel.2016.12.017

Abstract

Combination of anticancer drugs with therapeutic microRNA (miRNA) has emerged as a promising anticancer strategy. However, the promise is hampered by a lack of desirable delivery systems. We report on the development of self-immolative nanoparticles capable of simultaneously delivering miR-34a mimic and targeting dysregulated polyamine metabolism in cancer. The nanoparticles were prepared from a biodegradable polycationic prodrug, named DSS-BEN, which was synthesized from a polyamine analog N
,N
-bisethylnorspermine (BENSpm). The nanoparticles were selectively disassembled in the cytoplasm where they released miRNA. Glutathione (GSH)-induced degradation of self-immolative linkers released BENSpm from the DSS-BEN polymers. MiR-34a mimic was effectively delivered to cancer cells as evidenced by upregulation of intracellular miR-34a and downregulation of Bcl-2 as one of the downstream targets of miR-34a. Intracellular BENSpm generated from the degraded nanoparticles induced the expression of rate-limiting enzymes in polyamine catabolism (SMOX, SSAT) and depleted cellular natural polyamines. Simultaneous regulation of polyamine metabolism and miR-34a expression by DSS-BEN/miR-34a not only enhanced cancer cell killing in cultured human colon cancer cells, but also improved antitumor activity in vivo. The reported findings validate the self-immolative nanoparticles as delivery vectors of therapeutic miRNA capable of simultaneously targeting dysregulated polyamine metabolism in cancer, thereby providing an elegant and efficient approach to combination nanomedicines.


Inhibition of Polyamine Biosynthesis Is a Broad-Spectrum Strategy against RNA Viruses

Bryan C Mounce, Teresa Cesaro, Gonzalo Moratorio, Peter Jan Hooikaas, Anna Yakovleva, Scott W Werneke, Everett Clinton Smith, Enzo Z Poirier, Etienne Simon-Loriere, Matthieu Prot, Carole Tamietti, Sandrine Vitry, Romain Volle, Cécile Khou, Marie-Pascale Frenkiel, Anavaj Sakuntabhai, Francis Delpeyroux, Nathalie Pardigon, Marie Flamand, Giovanna Barba-Spaeth, Monique Lafon, Mark R Denison, Matthew L Albert, Marco Vignuzzi
PMID: 27535047   DOI: 10.1128/JVI.01347-16

Abstract

RNA viruses present an extraordinary threat to human health, given their sudden and unpredictable appearance, the potential for rapid spread among the human population, and their ability to evolve resistance to antiviral therapies. The recent emergence of chikungunya virus, Zika virus, and Ebola virus highlights the struggles to contain outbreaks. A significant hurdle is the availability of antivirals to treat the infected or protect at-risk populations. While several compounds show promise in vitro and in vivo, these outbreaks underscore the need to accelerate drug discovery. The replication of several viruses has been described to rely on host polyamines, small and abundant positively charged molecules found in the cell. Here, we describe the antiviral effects of two molecules that alter polyamine levels: difluoromethylornithine (DFMO; also called eflornithine), which is a suicide inhibitor of ornithine decarboxylase 1 (ODC1), and diethylnorspermine (DENSpm), an activator of spermidine/spermine N
-acetyltransferase (SAT1). We show that reducing polyamine levels has a negative effect on diverse RNA viruses, including several viruses involved in recent outbreaks, in vitro and in vivo These findings highlight the importance of the polyamine biosynthetic pathway to viral replication, as well as its potential as a target in the development of further antivirals or currently available molecules, such as DFMO.
RNA viruses present a significant hazard to human health, and combatting these viruses requires the exploration of new avenues for targeting viral replication. Polyamines, small positively charged molecules within the cell, have been demonstrated to facilitate infection for a few different viruses. Our study demonstrates that diverse RNA viruses rely on the polyamine pathway for replication and highlights polyamine biosynthesis as a promising drug target.


Phase 1 study of N(1),N(11)‑diethylnorspermine (DENSPM) in patients with advanced hepatocellular carcinoma

Lipika Goyal, Jeffrey G Supko, Jordan Berlin, Lawrence S Blaszkowsky, Amanda Carpenter, Douglas M Heuman, Sarah L Hilderbrand, Keith E Stuart, Scott Cotler, Neil N Senzer, Emily Chan, Carl L Berg, Jeffrey W Clark, Aram F Hezel, David P Ryan, Andrew X Zhu
PMID: 24121453   DOI: 10.1007/s00280-013-2293-8

Abstract

N(1),N(11)-diethylnorspermine (DENSPM), a synthetic analog of the naturally occurring polyamine spermine, can induce polyamine depletion and inhibit tumor cell growth. The objectives of this phase I study were to assess the safety, maximum-tolerated dose (MTD), pharmacokinetics, and preliminary antitumor activity of DENSPM in advanced HCC.
Patients with measurable advanced HCC, Child-Pugh A or B cirrhosis, CLIP score ≤3, and Karnofsky score ≥60 % were eligible. DENSPM was given as a short intravenous infusion on days 1, 3, 5, 8, 10, and 12 of each 28-day cycle. The starting dose of 30 mg/m(2) was escalated at a fixed increment of 15 mg/m(2) until the MTD was identified. The plasma pharmacokinetics of DENSPM for the first and last doses given in cycle 1 was characterized.
Thirty-eight patients (male 79 %; median age 61 years; Child-Pugh A 84 %; ≥1 prior systemic therapy 45 %) were enrolled and treated. The most common adverse events (AEs) ≥grade 1 were fatigue (53 %), nausea (34 %), diarrhea (32 %), vomiting (32 %), anemia (29 %), and elevated AST (29 %). The most common grade 3-4 AEs were fatigue/asthenia (13 %), elevated AST (13 %), hyperbilirubinemia (11 %), renal failure (8 %), and hyperglycemia (8 %). The MTD was 75 mg/m(2). There were no objective responses, although 7/38 (18 %) patients achieved stable disease for ≥16 weeks. The overall mean (±SD) total body clearance for the initial dose, 66.3 ± 35.9 L/h/m(2) (n = 16), was comparable to the clearance in patients with normal to near normal hepatic function. Drug levels in plasma decayed rapidly immediately after the infusion but remained above 10 nM for several days after dosing at the MTD.
N(1),N(11)-diethylnorspermine treatment at the MTD of 75 mg/m(2), given intravenously every other weekday for two consecutive weeks of each 28-day cycle, was relatively well tolerated in patients with advanced HCC including those with mild-to-moderate liver dysfunction. This administration schedule provided prolonged systemic exposure to potentially effective concentrations of the drug. Stable disease was seen in 18 % of patients receiving DENSPM treatment. Further evaluation of DENSPM monotherapy for advanced HCC does not appear to be justified because of insufficient evidence of clinical benefit in the patients evaluated in this study.


Pharmacological polyamine catabolism upregulation with methionine salvage pathway inhibition as an effective prostate cancer therapy

Hayley C Affronti, Aryn M Rowsam, Anthony J Pellerite, Spencer R Rosario, Mark D Long, Justine J Jacobi, Anna Bianchi-Smiraglia, Christoph S Boerlin, Bryan M Gillard, Ellen Karasik, Barbara A Foster, Michael Moser, John H Wilton, Kristopher Attwood, Mikhail A Nikiforov, Gissou Azabdaftari, Roberto Pili, James G Phillips, Robert A Casero Jr, Dominic J Smiraglia
PMID: 31911608   DOI: 10.1038/s41467-019-13950-4

Abstract

Prostatic luminal epithelial cells secrete high levels of acetylated polyamines into the prostatic lumen, sensitizing them to perturbations of connected metabolic pathways. Enhanced flux is driven by spermidine/spermine N1-acetyltransferase (SSAT) activity, which acetylates polyamines leading to their secretion and drives biosynthetic demand. The methionine salvage pathway recycles one-carbon units lost to polyamine biosynthesis to the methionine cycle to overcome stress. Prostate cancer (CaP) relies on methylthioadenosine phosphorylase (MTAP), the rate-limiting enzyme, to relieve strain. Here, we show that inhibition of MTAP alongside SSAT upregulation is synergistic in androgen sensitive and castration recurrent CaP models in vitro and in vivo. The combination treatment increases apoptosis in radical prostatectomy ex vivo explant samples. This unique high metabolic flux through polyamine biosynthesis and connected one carbon metabolism in CaP creates a metabolic dependency. Enhancing this flux while simultaneously targeting this dependency in prostate cancer results in an effective therapeutic approach potentially translatable to the clinic.


Spermidine, a sensor for antizyme 1 expression regulates intracellular polyamine homeostasis

Ramesh M Ray, Sujoy Bhattacharya, Mitul N Bavaria, Mary Jane Viar, Leonard R Johnson
PMID: 24824458   DOI: 10.1007/s00726-014-1757-4

Abstract

Although intracellular polyamine levels are highly regulated, it is unclear whether intracellular putrescine (PUT), spermidine (SPD), or spermine (SPM) levels act as a sensor to regulate their synthesis or uptake. Polyamines have been shown to induce AZ1 expression through a unique +1 frameshifting mechanism. However, under physiological conditions which particular polyamine induces AZ1, and thereby ODC activity, is unknown due to their inter-conversion. In this study we demonstrate that SPD regulates AZ1 expression under physiological conditions in IEC-6 cells. PUT and SPD showed potent induction of AZ1 within 4 h in serum-starved confluent cells grown in DMEM (control) medium. Unlike control cells, PUT failed to induce AZ1 in cells grown in DFMO containing medium; however, SPD caused a robust AZ1 induction in these cells. SPM showed very little effect on AZ1 expression in both the control and polyamine-depleted cells. Only SPD induced AZ1 when S-adenosylmethionine decarboxylase (SAMDC) and/or ODC were inhibited. Surprisingly, addition of DENSpm along with DFMO restored AZ1 induction by putrescine in polyamine-depleted cells suggesting that the increased SSAT activity in response to DENSpm converted SPM to SPD, leading to the expression of AZ1. This study shows that intracellular SPD levels controls AZ1 synthesis.


Explore Compound Types